molecular formula C23H17F2N3O B3738479 N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine

N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B3738479
M. Wt: 389.4 g/mol
InChI Key: BSYXZRAUBORTSI-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and catalysts such as palladium or copper. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

    N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine: Similar structure but with chlorine substituents instead of fluorine.

    N-(3,4-difluorophenyl)-4-(4-hydroxyphenyl)-6-phenylpyrimidin-2-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure but with an additional methyl group on the phenyl ring.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O/c1-29-18-10-7-16(8-11-18)22-14-21(15-5-3-2-4-6-15)27-23(28-22)26-17-9-12-19(24)20(25)13-17/h2-14H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYXZRAUBORTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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